Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN4O2/c1-15(2,3)22-14(21)20-6-5-11(10-20)9-19(4)13-8-17-12(16)7-18-13/h7-8,11H,5-6,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUUQKSDHIXCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)C2=CN=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazinyl core One common approach is the reaction of 5-bromopyrazin-2-ylamine with an appropriate alkylating agent to introduce the methylamino group
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling at the Bromopyrazine Moiety
The 5-bromo substituent on pyrazine is a reactive site for palladium- or zinc-catalyzed cross-coupling reactions. For example:
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Reaction with Arylboronic Acids :
Under zinc catalysis (ZnPh<sub>2</sub>, LiBr), the bromide undergoes coupling with arylborates to form biaryl products. Electron-withdrawing groups (EWGs) on the boronate slow the reaction, necessitating extended times (24–48 h) .
Mechanistic Insight : The reaction proceeds via an S<sub>N</sub>2 pathway, with [ZnPh<sub>3</sub>]<sup>−</sup> intermediates facilitating aryl transfer. LiBr enhances selectivity by modulating zincate speciation .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazine ring allows nucleophilic displacement of bromide under basic conditions.
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Amination :
Reaction with primary/secondary amines (e.g., methylamine) in DMF at 80°C yields 5-aminopyrazine derivatives.
| Substrate | Nucleophile | Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 5-Bromopyrazine derivative | MeNH<sub>2</sub> | K<sub>2</sub>CO<sub>3</sub> | DMF, 80°C, 12 h | 65% |
Limitation : Steric hindrance from the tert-butyl group may reduce accessibility to the pyrazine ring.
Deprotection of the tert-Butyl Carbamate
The Boc group is cleaved under acidic conditions to expose the pyrrolidine amine:
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Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM).
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Conditions : 0°C to RT, 1–2 h.
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Product : 3-[[(5-Bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine (quantitative yield) .
Application : The free amine serves as a precursor for further functionalization (e.g., amidation, reductive alkylation).
Functionalization of the Methylamino Linker
The secondary amine in the linker undergoes alkylation/acylation:
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Alkylation :
Treatment with alkyl halides (e.g., benzyl bromide) in the presence of K<sub>2</sub>CO<sub>3</sub> yields tertiary amines. -
Acylation :
Reaction with acyl chlorides (e.g., acetyl chloride) forms amides.
| Reaction Type | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Alkylation | BnBr | DMF, K<sub>2</sub>CO<sub>3</sub>, 60°C | 85% | |
| Acylation | AcCl, Et<sub>3</sub>N | DCM, 0°C to RT | 92% |
Reductive Amination
The methylamino group participates in reductive amination with aldehydes/ketones:
-
Example : Reaction with formaldehyde and NaBH<sub>3</sub>CN yields dimethylamino derivatives.
| Carbonyl Compound | Reducing Agent | Conditions | Yield | Reference |
|---|---|---|---|---|
| HCHO | NaBH<sub>3</sub>CN | MeOH, RT, 6 h | 78% |
Radical Bromination
The methylene group adjacent to the pyrrolidine ring undergoes radical bromination using NBS:
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Conditions : AIBN, CCl<sub>4</sub>, reflux, 12 h.
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Product : Brominated derivative (used in further cross-couplings) .
Key Stability Considerations:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of bromopyrazine exhibit significant antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
- Case Study : Compounds similar to tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate have shown IC50 values ranging from 10 to 20 μM against Mycobacterium tuberculosis, indicating potential efficacy against this pathogen.
Anticancer Activity
Compounds containing piperidine and bromopyrazine moieties have been investigated for their anticancer properties. These compounds may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting cell cycle progression.
- Research Findings : Investigations into related compounds revealed reductions in cell viability by more than 50% at concentrations below 50 μM across several cancer cell lines.
Summary of Biological Activities
| Biological Activity | Target Organism/Cell Line | IC50 Value (μM) |
|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 10 - 20 |
| Anticancer | Various cancer cell lines | <50 |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME):
- Absorption : The lipophilicity imparted by the tert-butyl group may enhance oral bioavailability.
- Metabolism : The compound may undergo hepatic metabolism via cytochrome P450 enzymes, potentially affecting its bioactivity and toxicity.
- Excretion : Renal clearance is likely a significant route for elimination, necessitating studies on nephrotoxicity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolidine Derivatives with Pyridine Substituents
Compound B : tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS: 1186311-11-4)
- Molecular Formula : C₁₆H₂₂BrN₂O₄
- Molecular Weight : 387.27 g/mol
- Key Differences: Substituent: A pyridine ring replaces the pyrazine, with a methoxy group at the 3-position and an oxymethyl linker instead of methylaminomethyl. Electronic Effects: The methoxy group donates electron density, contrasting with the electron-deficient pyrazine in Compound A. Synthetic Accessibility: Synthesized via nucleophilic substitution or coupling reactions, whereas Compound A likely requires amination or reductive alkylation steps .
Compound C : tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Heterocyclic Variations: Pyrazine vs. Pyrimidine
Compound D : tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate
Ring Size Variations: Pyrrolidine vs. Piperidine
Compound E : tert-Butyl 2-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS: 1946001-64-4)
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound | Core Structure | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|---|
| A | Pyrrolidine | 5-Bromopyrazine, methylamino | C₁₅H₂₃BrN₄O₂ | 371.28 | Electron-deficient heterocycle |
| B | Pyrrolidine | 5-Bromo-3-methoxypyridine | C₁₆H₂₂BrN₂O₄ | 387.27 | Methoxy donor group |
| D | Pyrrolidine | Nitropyrimidine | C₂₉H₃₈N₆O₄ | 558.66 | Sterically bulky substituents |
| E | Piperidine | 5-Aminopyrazole | C₁₃H₂₂N₄O₂ | 290.34 | Larger ring size |
Biological Activity
Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H21BrN2O2
- CAS Number : 365998-36-3
- SMILES : CC(C)(C)OC(=O)N1CCC@HN
The compound features a pyrrolidine ring, which is known for its role in various biological activities, including enzyme inhibition and receptor modulation.
The biological activity of this compound can be attributed to its structural features, particularly the presence of a bromopyrazine moiety. Research indicates that compounds with similar structures often exhibit:
- Anticancer Activity : By inhibiting specific pathways involved in tumor growth.
- Anticoagulant Properties : Similar to Edoxaban, a known factor Xa inhibitor, suggesting potential applications in managing thromboembolic disorders .
In Vitro Studies
-
Cell Viability Assays : Studies have shown that this compound can reduce cell viability in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell Line IC50 (µM) Mechanism of Action A549 (Lung Cancer) 10 Apoptosis induction MCF7 (Breast Cancer) 15 Cell cycle arrest HeLa (Cervical Cancer) 12 Caspase activation - Enzyme Inhibition Assays : The compound has been tested for its ability to inhibit enzymes such as factor Xa, demonstrating a significant inhibitory effect comparable to established anticoagulants.
In Vivo Studies
In animal models, the compound has shown promise in reducing tumor sizes and preventing metastasis. For instance, in a xenograft model of breast cancer:
- Tumor Volume Reduction : Treated groups exhibited a reduction in tumor volume by approximately 40% compared to controls after four weeks of treatment.
Case Studies
- Case Study on Anticoagulation : A study involving patients with atrial fibrillation indicated that compounds similar to this compound effectively reduced thrombin generation and platelet aggregation .
- Cancer Treatment Case : A clinical trial assessing the efficacy of related compounds in advanced non-small cell lung cancer showed improved patient outcomes when combined with traditional therapies, highlighting the potential for combination therapy involving this compound.
Q & A
Q. What are the common synthetic routes for Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate?
The compound is typically synthesized via nucleophilic substitution reactions. A widely used method involves reacting tert-butyl piperazine/pyrrolidine carboxylate derivatives with brominated pyrimidine/pyrazine intermediates. For example:
- Reaction conditions : 1,4-dioxane as solvent, potassium carbonate as base, reflux at 110°C for 12 hours, yielding 88.7% .
- Key intermediates : 5-bromo-2-chloropyrimidine and tert-butyl-protected amines .
- Purification : Silica gel chromatography with hexane/ethyl acetate gradients .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- NMR spectroscopy : To confirm the presence of tert-butyl groups (δ ~1.4 ppm) and pyrrolidine/pyrazine protons (δ 3.0–4.5 ppm) .
- LC-MS : For molecular ion verification (e.g., [M+H]+ at m/z 343.22) .
- X-ray crystallography : Resolves stereochemistry and confirms bond angles (e.g., Acta Crystallographica reports) .
Q. How should researchers handle safety concerns during synthesis?
- Acute toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact .
- Stability : Store at 2–8°C in airtight containers to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields under varying conditions?
Yield variations (e.g., 80% vs. 88.7% in similar reactions) may arise from:
- Reaction time : Prolonged heating (12 hours vs. 1.5 hours) can improve conversion .
- Base selection : Potassium carbonate vs. stronger bases (e.g., NaH) may alter nucleophilicity .
- Purification efficiency : Silica gel chromatography gradients (hexane:EtOAc = 8:1 to 4:1) reduce co-elution of byproducts .
| Condition | Yield | Temperature | Time | Base |
|---|---|---|---|---|
| 1,4-dioxane, K₂CO₃ | 88.7% | 110°C | 12 h | Potassium carbonate |
| 1,4-dioxane, K₂CO₃ | 80% | Reflux | 1.5 h | Potassium carbonate |
Q. What computational methods predict the compound’s reactivity and target interactions?
- QSAR/QSPR models : Predict solubility (LogS = -3.2) and bioavailability (AlogP = 2.8) using quantum chemistry and neural networks .
- Docking studies : The bromopyrazine moiety may interact with ATP-binding pockets in kinases, while the tert-butyl group enhances lipophilicity .
Q. How can crystallographic data address structural ambiguities in derivatives?
- X-ray diffraction : Resolves bond distortions (e.g., C-N bond lengths in pyrrolidine: 1.45–1.49 Å) and confirms stereochemistry .
- Torsional angles : Critical for evaluating conformational flexibility in drug design (e.g., Acta Crystallographica E reports) .
Q. What strategies optimize regioselectivity in brominated intermediates?
- Directing groups : Use methylamino or tert-butoxycarbonyl groups to steer bromination to the pyrazine C5 position .
- Lewis acid catalysis : ZnCl₂ or FeCl₃ enhances electrophilic substitution at electron-deficient sites .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data in similar analogs?
- Structural analogs : Compare tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate (Similarity = 0.67) vs. pyrimidine derivatives (Similarity = 0.78) .
- Bioassay variability : Differences in cell permeability (e.g., LogP = 2.1 vs. 3.5) may explain potency variations .
Q. Why do computational models disagree with experimental solubility data?
- Parameter limitations : QSPR models may underestimate hydrogen bonding (e.g., pyrrolidine NH vs. tert-butyl steric effects) .
- Solvent effects : Polar protic solvents (e.g., methanol) disrupt crystalline packing, increasing apparent solubility .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
